

Sulfo-Cy3 Azide: A Technical Guide to its Spectral Properties and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sulfo-Cy3 azide

Cat. No.: B1415756

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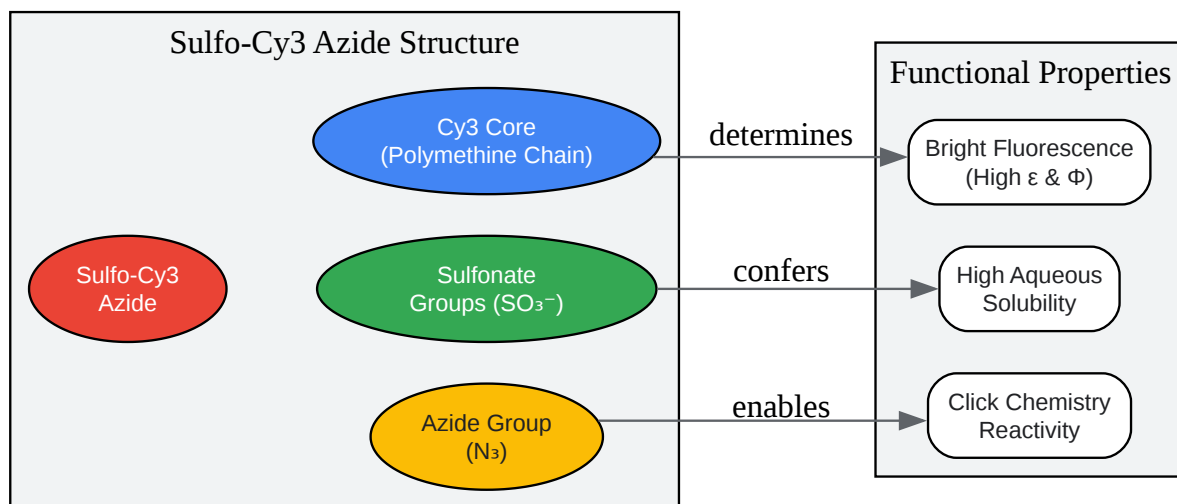
For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **Sulfo-Cy3 azide**, a water-soluble fluorescent probe widely utilized in biological research and drug development. We will explore its core spectral and physicochemical properties, provide detailed experimental protocols for its application in bioconjugation, and illustrate key workflows and concepts through structured diagrams.

Core Properties of Sulfo-Cy3 Azide

Sulfo-Cy3 azide is a bright, orange-fluorescent dye belonging to the cyanine family. Its key features include high water solubility, conferred by sulfonate groups, and a terminal azide moiety that enables covalent attachment to biomolecules via "click chemistry".^{[1][2][3]} This combination makes it an ideal tool for labeling proteins, nucleic acids, and other molecules in aqueous environments with minimal use of organic co-solvents.^{[2][4]} The dye is characterized by a high extinction coefficient, good quantum yield, and is spectrally similar to other common fluorophores like Cy3, Alexa Fluor® 555, and DyLight® 555.^[5]

The diagram below illustrates the relationship between the chemical structure of **Sulfo-Cy3 azide** and its functional properties.



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Structure-Function Relationship of **Sulfo-Cy3 Azide**.

Physicochemical and Spectral Data

The spectral properties of **Sulfo-Cy3 azide** can vary slightly between suppliers due to different salt forms and measurement conditions. The following tables summarize the typical quantitative data.

Table 1: Physicochemical Properties

Property	Value	Citations
Molecular Weight	~737 - 807 g/mol (Varies by salt form)	[1][6][7]
Appearance	Dark red or pink solid	[6][7]
Solubility	Soluble in Water, DMSO, DMF	[1][4][5][6][7]
Storage Conditions	Store at -20°C, protected from light	[1][4][6][7]

Table 2: Spectral Properties

Parameter	Value Range	Citations
Absorption Maximum (λ_{abs})	548 - 555 nm	[1][4][5][6][7]
Emission Maximum (λ_{em})	563 - 580 nm	[1][5][6][7][8]
Molar Extinction Coefficient (ϵ)	150,000 - 162,000 M ⁻¹ cm ⁻¹	[1][4][5][6][7]
Fluorescence Quantum Yield (Φ)	~0.1	[4][6]
Recommended Laser Line	532 nm or 555 nm	[5]
Recommended Filter Set	TRITC (tetramethylrhodamine)	[5]

Experimental Protocols: Bioconjugation via Click Chemistry

Sulfo-Cy3 azide is primarily used in click chemistry reactions, which are highly specific, efficient, and biocompatible.[9] The azide group reacts with an alkyne group to form a stable triazole linkage.[10] This can be achieved through two main pathways: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[10][11]

Protocol for Protein Labeling using CuAAC

This protocol details the labeling of an alkyne-modified protein with **Sulfo-Cy3 azide**. CuAAC is highly efficient but requires a copper (I) catalyst, which can be cytotoxic, making this method more suitable for in vitro applications.[12]

Materials:

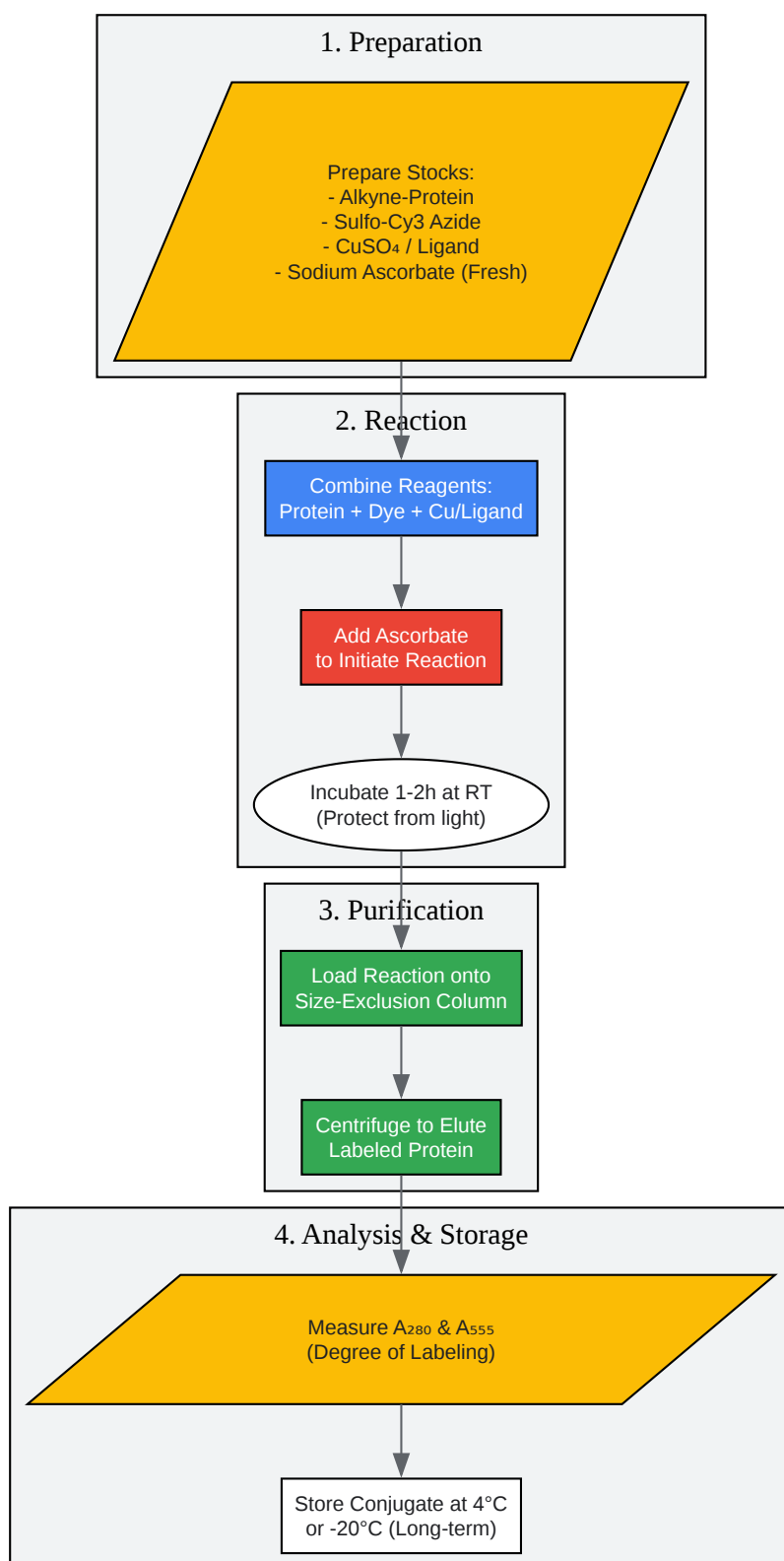
- Alkyne-modified protein in a sodium azide-free buffer (e.g., PBS, HEPES).
- Sulfo-Cy3 azide**.
- Dye Stock Solution: 10 mM **Sulfo-Cy3 azide** in water or DMSO.
- Copper Stock Solution: 10-50 mM Copper(II) Sulfate (CuSO₄) in water.

- Ligand Stock Solution (Optional but Recommended): 50 mM THPTA or TBTA in water/DMSO. Ligands accelerate the reaction and protect the protein from oxidative damage.[\[12\]](#)[\[13\]](#)
- Reducing Agent Stock: 50 mM Sodium Ascorbate in water (prepare fresh).[\[13\]](#)
- Purification column (e.g., size-exclusion chromatography like Sephadex G-25) for removing unconjugated dye.[\[14\]](#)

Methodology:

- Preparation: Bring all reagents to room temperature. Prepare the sodium ascorbate solution immediately before use.[\[13\]](#)
- Reaction Setup: In a microcentrifuge tube, combine the following in order: a. Alkyne-modified protein solution (e.g., to a final concentration of 1-10 mg/mL). b. **Sulfo-Cy3 azide** stock solution to achieve a 3-10 fold molar excess over the protein.[\[13\]](#) c. (Optional) Copper-stabilizing ligand, if used. d. Copper(II) sulfate stock solution. e. Freshly prepared sodium ascorbate stock solution to initiate the reaction. The final concentration of copper and ascorbate should be in the range of 0.1-1 mM.
- Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C overnight.
- Purification: a. Equilibrate a size-exclusion spin column according to the manufacturer's instructions.[\[14\]](#) b. Apply the entire reaction mixture to the top of the resin bed. c. Centrifuge to elute the labeled protein, leaving the smaller, unconjugated dye molecules in the column.[\[14\]](#)[\[15\]](#)
- Characterization & Storage: a. Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~555 nm (for Sulfo-Cy3) to determine the degree of labeling. b. Store the labeled protein at 4°C, protected from light. For long-term storage, add a stabilizing agent like BSA and store at -20°C or -80°C.[\[14\]](#)

The following diagram outlines the experimental workflow for CuAAC protein labeling.



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Workflow for CuAAC-mediated Protein Labeling.

Protocol for Live Cell Labeling using SPAAC

SPAAC is a bioorthogonal reaction that does not require a cytotoxic copper catalyst, making it ideal for labeling biomolecules on or inside living cells.^{[5][16]} This protocol describes labeling cell surface glycans that have been metabolically engineered to display an alkyne group (e.g., using a DBCO- or BCN-modified sugar). **Sulfo-Cy3 azide** then serves as the fluorescent reporter.

Materials:

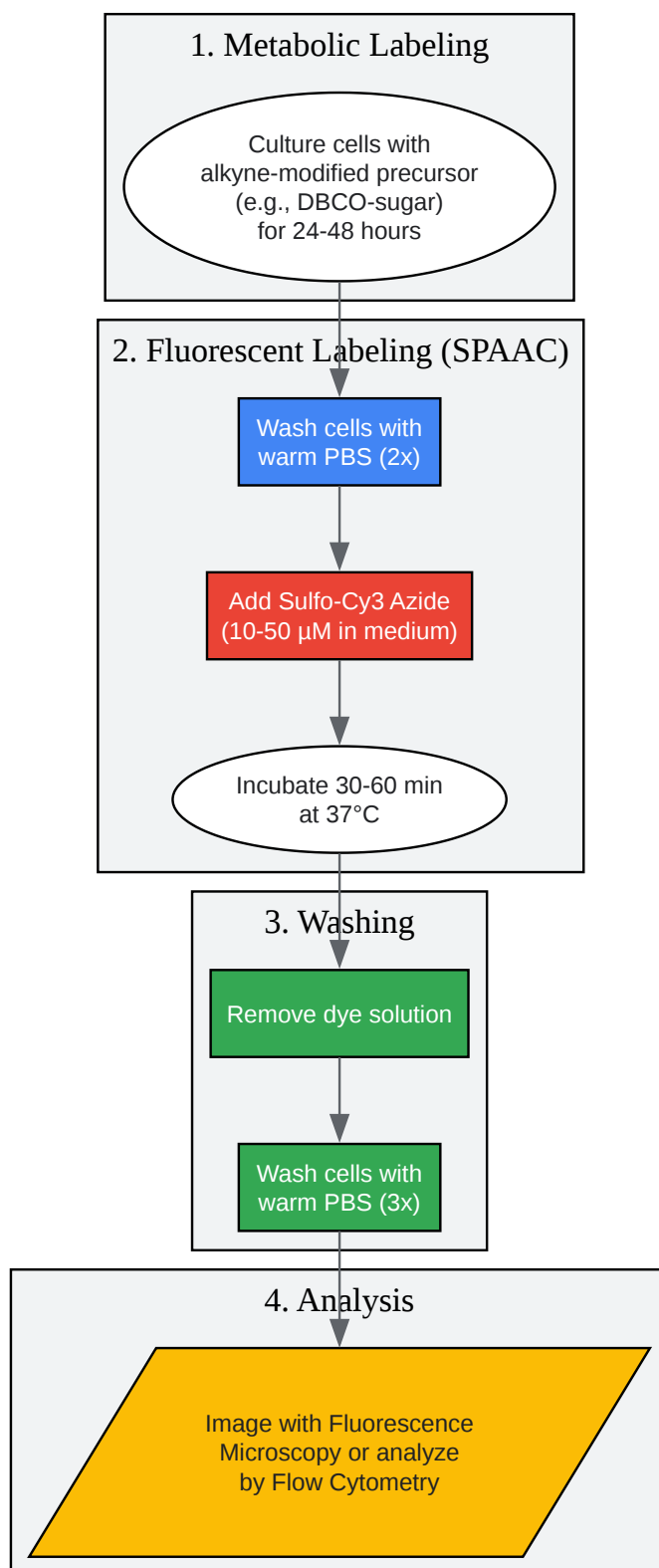
- Adherent or suspension cells in culture.
- Metabolic labeling reagent (e.g., a sugar modified with a strained alkyne like DBCO).
- **Sulfo-Cy3 azide**.
- Complete cell culture medium.
- Phosphate-buffered saline (PBS).
- Fluorescence microscope or flow cytometer.

Methodology:

- Metabolic Labeling: a. Culture cells in the presence of the alkyne-modified metabolic precursor (e.g., DBCO-modified mannosamine for glycan labeling) for 24-48 hours. This allows the cells to process the precursor and display the alkyne on the cell surface.^[5]
- Fluorescent Labeling: a. Prepare a stock solution of **Sulfo-Cy3 azide** in sterile PBS or culture medium. b. Wash the metabolically labeled cells twice with warm PBS to remove any unincorporated precursor. c. Add the **Sulfo-Cy3 azide** solution to the cells at a final concentration of 10-50 μM . d. Incubate the cells for 30-60 minutes at 37°C, protected from light.^[5]
- Washing: a. Remove the labeling solution and wash the cells three times with warm PBS to remove unreacted **Sulfo-Cy3 azide**.^[5]

- Analysis: a. The labeled cells are now ready for analysis. They can be immediately imaged using a fluorescence microscope with a TRITC filter set or analyzed by flow cytometry to quantify the labeling efficiency.[\[5\]](#)

The diagram below outlines the experimental workflow for SPAAC-based live-cell labeling.



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Workflow for SPAAC-mediated Live Cell Labeling.

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- To cite this document: BenchChem. [Sulfo-Cy3 Azide: A Technical Guide to its Spectral Properties and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1415756#sulfo-cy3-azide-spectral-properties]

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